molecular formula C8H15NO B14330290 2-Hydroxy-2,5-dimethylhexanenitrile CAS No. 110792-88-6

2-Hydroxy-2,5-dimethylhexanenitrile

Cat. No.: B14330290
CAS No.: 110792-88-6
M. Wt: 141.21 g/mol
InChI Key: PLCIHCBMYXZOLC-UHFFFAOYSA-N
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Description

2-Hydroxy-2,5-dimethylhexanenitrile is an organic compound with the molecular formula C8H15NO. It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2,5-dimethylhexanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds. For example, the reaction of 2,5-dimethylhexanone with HCN under basic conditions yields this compound . The reaction typically involves the use of a cyanide ion (CN-) as the nucleophile, which attacks the carbonyl carbon to form a negatively charged intermediate. This intermediate then reacts with a proton to form the hydroxynitrile .

Industrial Production Methods

Industrial production of hydroxynitriles often involves similar nucleophilic addition reactions but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures are crucial due to the toxicity of hydrogen cyanide.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,5-dimethylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,5-dimethylhexanedione.

    Reduction: Formation of 2-hydroxy-2,5-dimethylhexylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2,5-dimethylhexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,5-dimethylhexanenitrile involves its functional groups. The hydroxy group can participate in hydrogen bonding and nucleophilic reactions, while the nitrile group can undergo nucleophilic addition and reduction. These interactions are crucial for its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanenitrile: Similar structure but with a shorter carbon chain.

    2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of alkyl groups.

    2-Hydroxy-2-methylbutanenitrile: Similar structure with a different carbon chain length.

Uniqueness

2-Hydroxy-2,5-dimethylhexanenitrile is unique due to its specific carbon chain length and the presence of both hydroxy and nitrile functional groups.

Properties

IUPAC Name

2-hydroxy-2,5-dimethylhexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)4-5-8(3,10)6-9/h7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCIHCBMYXZOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546573
Record name 2-Hydroxy-2,5-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110792-88-6
Record name 2-Hydroxy-2,5-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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